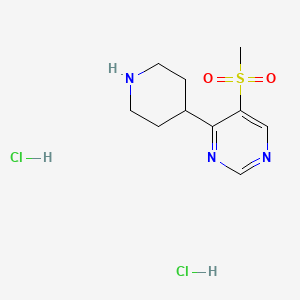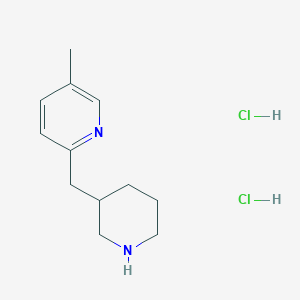![molecular formula C10H14ClN3O B1427857 [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol CAS No. 1247580-97-7](/img/structure/B1427857.png)
[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol
Descripción general
Descripción
“[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol” is a chemical compound with the CAS Number: 1247580-97-7 . It has a molecular weight of 227.69 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is [1- (6-chloro-4-pyrimidinyl)-2-piperidinyl]methanol . The InChI code is 1S/C10H14ClN3O/c11-9-5-10 (13-7-12-9)14-4-2-1-3-8 (14)6-15/h5,7-8,15H,1-4,6H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 227.69 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on compounds structurally related to [1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol has involved synthesis and characterization, often using X-ray crystallography. For example, studies have been conducted on compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol (Benakaprasad et al., 2007) and [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol (Girish et al., 2008). These studies focus on the synthesis process, crystal structure, and molecular conformation.
Chemical Properties and Applications
- The chemical properties of related piperidine compounds have been studied for various applications. For instance, research on Risperidone N-oxide hydrogen peroxide methanol solvate (Ravikumar et al., 2005) and 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol (Prasad et al., 2008) analyze crystal structures and potential pharmaceutical applications.
Anticonvulsant Properties
- Studies on compounds like 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, and similar derivatives, have explored their structural and electronic properties in relation to anticonvulsant activity (Georges et al., 1989). These research efforts highlight the significance of molecular structure in determining biological activity.
Antibacterial Properties
- Some piperidine-containing compounds have been studied for their antibacterial properties. For instance, the microwave-assisted synthesis and antibacterial activity of certain piperidine containing pyrimidine imines and thiazolidinones have been examined (Merugu et al., 2010), demonstrating the potential of these compounds in medicinal chemistry.
Catalysis and Synthesis
- The use of related piperidine compounds in catalysis and synthetic chemistry has been a focus of research. For instance, catalytic N-alkylation of amines with primary alcohols over halide clusters using piperidine (Kamiguchi et al., 2007) showcases the versatility of these compounds in synthetic applications.
Propiedades
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-7-12-9)14-4-2-1-3-8(14)6-15/h5,7-8,15H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMAIHFRNKXQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)
![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

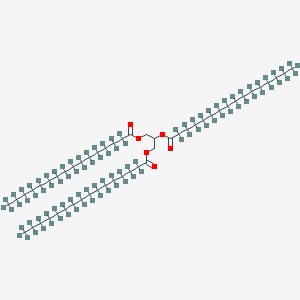

![2-[(4-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B1427783.png)
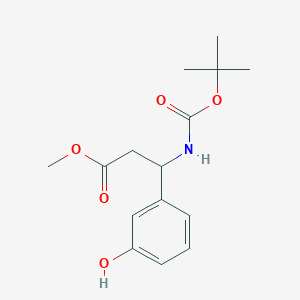
![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)
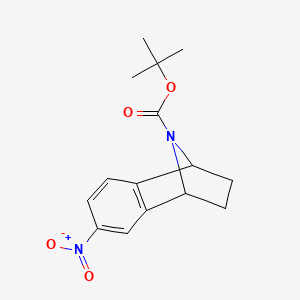
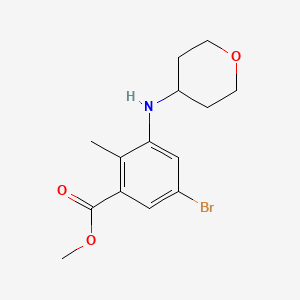
![{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1427792.png)
